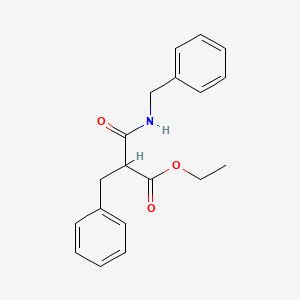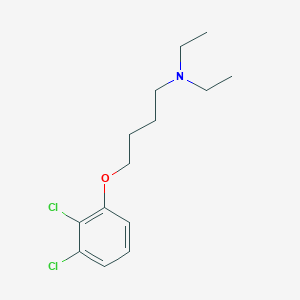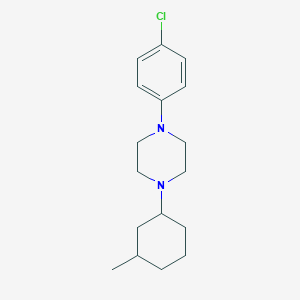![molecular formula C17H16ClNO4 B5121489 4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5121489.png)
4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate, also known as CMMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research.
Mécanisme D'action
The mechanism of action of 4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate is not fully understood. However, it is believed to inhibit the activity of enzymes involved in cancer cell growth and inflammation. 4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate has been shown to have minimal toxicity in vitro and in vivo. It has also been shown to have low binding affinity for human serum albumin, which suggests that it may have good bioavailability. 4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate has been shown to have a half-life of approximately 3 hours in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate in lab experiments is its high purity and yield. Its low toxicity and good bioavailability also make it a promising compound for in vivo studies. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a potential therapeutic agent.
Orientations Futures
For research on 4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate include further studies on its mechanism of action, its potential use in combination with other therapeutic agents, and its applications in other areas of medical research such as neurodegenerative diseases. Additionally, the development of more efficient synthesis methods for 4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate may improve its accessibility for research purposes.
In conclusion, 4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate is a promising compound for medical research due to its potential applications in cancer and inflammation research. Its high purity and yield, low toxicity, and good bioavailability make it a promising compound for in vivo studies. Further research is needed to fully understand its mechanism of action and its potential applications in other areas of medical research.
Méthodes De Synthèse
The synthesis of 4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate involves the reaction of 4-chloro-2-methoxy-5-methylphenylamine with 4-carbomethoxyphenyl isocyanate in the presence of a catalyst. The resulting product is then acetylated to obtain 4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate. This synthesis method has been optimized to yield high purity and yield of 4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate.
Applications De Recherche Scientifique
4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate has also been studied for its anti-inflammatory properties and its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
[4-[(4-chloro-2-methoxy-5-methylphenyl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-10-8-15(16(22-3)9-14(10)18)19-17(21)12-4-6-13(7-5-12)23-11(2)20/h4-9H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVCWCHLSKRDTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC=C(C=C2)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(4-Chloro-2-methoxy-5-methylphenyl)carbamoyl]phenyl] acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dichlorophenyl)-N'-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5121406.png)

![2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B5121418.png)
![2-amino-4-(4-methoxyphenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B5121419.png)
![2-[(mesitylmethyl)thio]-1,3-benzothiazol-6-amine](/img/structure/B5121434.png)
![N-benzyl-2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5121440.png)

![7-amino-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5121468.png)
![N-{[(4-bromophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5121472.png)
![2-(4-chlorophenyl)-1-[2-(1-pyrrolidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5121492.png)
![4-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]thiomorpholine](/img/structure/B5121493.png)

![methyl N-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}methioninate](/img/structure/B5121504.png)
